
6-Cyclobutylpyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclobutylpyridine-3-carbaldehyde is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of 6-Cyclobutylpyridine-3-carbaldehyde, there are studies on the synthesis of related compounds. For instance, a study on Pyridinecarboxaldehydes discusses the structural, energetic, and vibrational properties of monosubstituted pyridines, where one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety . Another study discusses retrosynthetic analysis of Grignard products, which could potentially be relevant .Applications De Recherche Scientifique
Health and Medicine
6-Cyclobutylpyridine-3-carbaldehyde: is utilized in the pharmaceutical industry as a precursor for synthesizing various compounds. Its structure is pivotal in the development of drugs that can interact with biological systems, potentially leading to treatments for diseases. For instance, it can be used to create molecules that target specific receptors or enzymes within the body .
Material Science
In material science, this compound serves as a building block for creating polymers with specific electronic and optical properties. These polymers can be used in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, which are essential for energy-efficient technologies .
Energy
The unique properties of 6-Cyclobutylpyridine-3-carbaldehyde make it suitable for research in energy applications. It can be involved in the synthesis of materials for energy storage and conversion, contributing to the development of more efficient batteries and solar cells .
Environmental Science
This compound may also find applications in environmental science, particularly in the synthesis of materials that can aid in pollution control and waste management. It could be used to create catalysts that help in breaking down harmful substances or in the development of sensors for monitoring environmental pollutants .
Food Science
In the realm of food science, 6-Cyclobutylpyridine-3-carbaldehyde could be used to enhance the properties of food packaging materials, making them more resistant to environmental factors and extending the shelf life of food products .
Biotechnology
Biotechnological applications might include the use of this compound in the development of bio-based materials or as a part of systems within synthetic biology frameworks. It could play a role in creating more efficient enzymes or other biological agents used in various industrial processes .
Nanotechnology
The compound’s potential in nanotechnology could be explored in the creation of nano-sized materials with specific functions, such as drug delivery systems or nano-catalysts for chemical reactions, enhancing the precision and efficiency of these processes .
Pharmaceuticals
6-Cyclobutylpyridine-3-carbaldehyde: is a valuable compound in the pharmaceutical industry for the development of new medicinal drugs. It can be used to synthesize active pharmaceutical ingredients (APIs) that require a pyridine moiety as a core structure, which is common in many therapeutic agents .
Safety and Hazards
Propriétés
IUPAC Name |
6-cyclobutylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-7-8-4-5-10(11-6-8)9-2-1-3-9/h4-7,9H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRLBIVXKCCORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(benzo[d]thiazole-6-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B2884411.png)
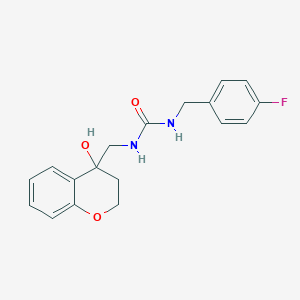
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2884413.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methylbenzamide hydrochloride](/img/structure/B2884415.png)
![[2,4'-Bi-2H-pyran]-4-ol, octahydro-](/img/structure/B2884416.png)
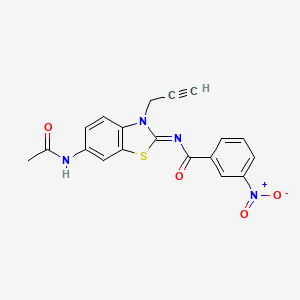
![5-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one](/img/structure/B2884420.png)
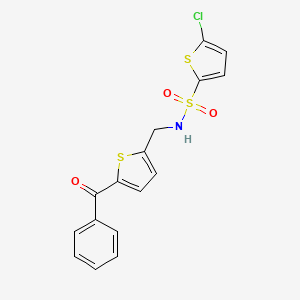
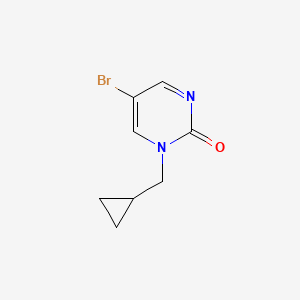
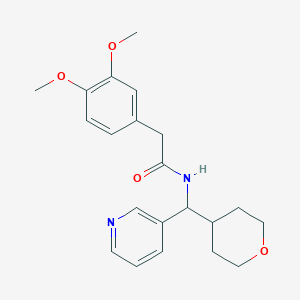
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate](/img/structure/B2884428.png)

![6-Acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2884433.png)
![N-[(5-bromo-2-furyl)methyl]-N-methylamine](/img/structure/B2884434.png)